molecular formula C8H9ClO3 B1351765 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane CAS No. 58403-04-6

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

Cat. No.: B1351765
CAS No.: 58403-04-6
M. Wt: 188.61 g/mol
InChI Key: OGZPXGMVUKRUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is an organic compound that features a furan ring fused with a dioxolane ring and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane typically involves the reaction of furfural with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.

    Reduction Reactions: The compound can undergo reduction to form dihydrofuran derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted furan derivatives.

    Oxidation: Formation of furan-2-carboxylic acid or other oxidized products.

    Reduction: Formation of dihydrofuran derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic site, making it susceptible to nucleophilic attack. The furan ring can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A furan derivative with an aldehyde group, commonly used as a starting material in organic synthesis.

    2-Furanmethanol: A furan derivative with a hydroxymethyl group, used in the synthesis of pharmaceuticals and agrochemicals.

    2,5-Dimethylfuran: A furan derivative with two methyl groups, used as a biofuel and in the synthesis of fine chemicals.

Uniqueness

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is unique due to the presence of both a chloromethyl group and a dioxolane ring, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c9-4-6-5-11-8(12-6)7-2-1-3-10-7/h1-3,6,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZPXGMVUKRUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=CC=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391284
Record name 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58403-04-6
Record name 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Reactant of Route 2
4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Reactant of Route 3
4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Reactant of Route 4
4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Reactant of Route 5
4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Reactant of Route 6
4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.